Stachydrine hydrochloride,(S)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

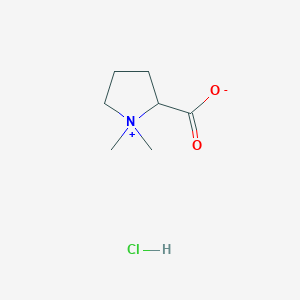

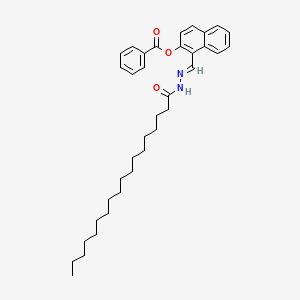

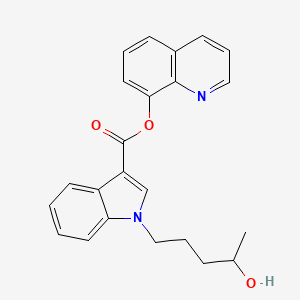

Stachydrine hydrochloride is a naturally occurring alkaloid found in various plants, including Leonurus japonicus and Citrus aurantium. It is known for its significant pharmacological effects, particularly in cardiovascular and cerebrovascular diseases. The compound is also referred to as proline betaine and is characterized by its molecular structure of (2S)-1,1-dimethylpyrrolidine-2-carboxylic acid .

準備方法

Synthetic Routes and Reaction Conditions: Stachydrine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of N-methyl-L-proline with thionyl chloride in methanol. The reaction is carried out at 0°C, followed by stirring at 25°C and refluxing for three hours . Another method involves the use of high-performance liquid chromatography for the determination of stachydrine hydrochloride concentration in traditional Chinese medicine preparations .

Industrial Production Methods: Industrial production of stachydrine hydrochloride often involves the extraction from natural sources such as Leonurus japonicus. The extraction process includes the use of solvents and chromatographic techniques to isolate and purify the compound .

化学反応の分析

Types of Reactions: Stachydrine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions of stachydrine hydrochloride include thionyl chloride, methanol, and potassium bisulfate. The conditions for these reactions typically involve controlled temperatures and pH adjustments .

Major Products Formed: The major products formed from the reactions of stachydrine hydrochloride include its derivatives, which exhibit enhanced biological activities. For example, the addition of a lipophilic group to stachydrine results in derivatives with better fat solubility and stability .

科学的研究の応用

Stachydrine hydrochloride has

特性

IUPAC Name |

1,1-dimethylpyrrolidin-1-ium-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNMULOWUUIQIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1C(=O)[O-])C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-fluoro-3-(2-propan-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B11936634.png)

![2-methoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B11936679.png)

![Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11936711.png)

![(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)